2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole
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Overview
Description
2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities, including antifungal, antibacterial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with benzimidazole under basic conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the benzimidazole nitrogen attacks the electrophilic carbon of the 2,4-dichlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases like potassium carbonate, solvents like DMF, and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in its antifungal activity, the compound inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption of the cell membrane leads to cell death . The compound may also interact with other enzymes and proteins, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Miconazole: Another benzimidazole derivative with antifungal properties.
Sertaconazole: A related compound with a similar mechanism of action but different structural features.
Clotrimazole: An imidazole derivative with broad-spectrum antifungal activity.
Uniqueness
2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,4-dichlorobenzyl group enhances its lipophilicity, allowing better penetration through biological membranes . This makes it particularly effective in applications where membrane permeability is crucial.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-10-6-5-9(11(16)8-10)7-14-17-12-3-1-2-4-13(12)18-14/h1-6,8H,7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHHDYNKEHASLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366569 |
Source
|
Record name | 2-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154660-96-5 |
Source
|
Record name | 2-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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